4,5-Di(9H-carbazole-9-yl)phthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

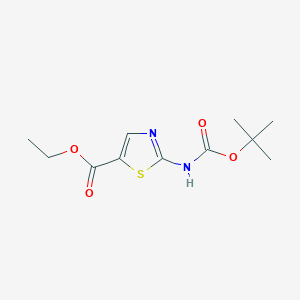

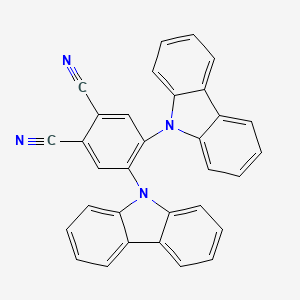

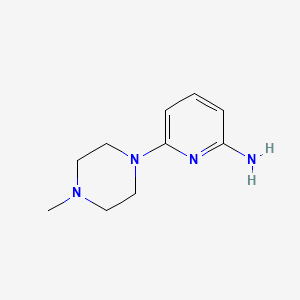

4,5-Di(9H-carbazole-9-yl)phthalonitrile is an organic compound with the molecular formula C32H18N4 . It is also known as 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene . The average mass of this compound is 458.512 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Di(9H-carbazole-9-yl)phthalonitrile consists of two carbazole units attached to a phthalonitrile core . The compound has a high molecular weight .Physical And Chemical Properties Analysis

4,5-Di(9H-carbazole-9-yl)phthalonitrile has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is predicted to be 622.9±55.0 °C . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area of the compound is 57 Å2 .Applications De Recherche Scientifique

- TADF-OLEDs (Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes) : 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- has been investigated as a host material in TADF-OLEDs. These devices utilize delayed fluorescence to achieve efficient light emission. The compound’s high triplet energy and compatibility with emitting dopants contribute to low driving voltages and high external quantum efficiencies .

- Bipolar Host Materials : Its symmetric and asymmetric derivatives exhibit high triplet energies, making them suitable as host materials for blue TADF devices .

- Arylation Reactions : 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- serves as a versatile building block in organic synthesis. It enables amine alpha-arylation, α-amino acid decarboxylation-arylation, and trifluoroborate arylation with good yields .

Organic Electronics and Optoelectronics

Organic Synthesis and Catalysis

Mécanisme D'action

Target of Action

It is known to be used as a thermally activated delayed fluorescence (tadf) emitter , which suggests that its targets could be the molecules or structures involved in light emission processes in certain applications.

Mode of Action

This compound is known to function as a donor-acceptor chromophore and an efficient metal-free photoredox catalyst for organic synthesis . It is involved in the process of thermally activated delayed fluorescence (TADF) . The compound can absorb energy and then release it in the form of light, a process that is crucial in organic light-emitting diodes (OLEDs) .

Biochemical Pathways

Given its role as a tadf emitter, it is likely involved in the photophysical processes and pathways related to light emission in oleds .

Result of Action

The molecular and cellular effects of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- action are primarily observed in the context of its applications in OLEDs. As a TADF emitter, it can absorb energy and then release it in the form of light . This property is utilized to enhance the performance of small molecule organic solar cells .

Action Environment

The action, efficacy, and stability of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- can be influenced by various environmental factors. For instance, the compound is stable in the fridge for an extended period . Its performance in OLEDs can be influenced by factors such as temperature, the presence of other compounds, and the specific configuration of the OLED device .

Safety and Hazards

Orientations Futures

The carbazolyl dicyanobenzene family of compounds, which includes 4,5-Di(9H-carbazole-9-yl)phthalonitrile, has been widely investigated as thermally-activated delayed fluorescence (TADF) emitters in organic light emitting diodes (OLEDs) . These compounds have shown high luminescence efficiencies and excellent operational stability . Future research may focus on improving the efficiency and stability of these compounds in OLEDs.

Propriétés

IUPAC Name |

4,5-di(carbazol-9-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N4/c33-19-21-17-31(35-27-13-5-1-9-23(27)24-10-2-6-14-28(24)35)32(18-22(21)20-34)36-29-15-7-3-11-25(29)26-12-4-8-16-30(26)36/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBWXBFVYTYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 2CzPN a suitable material for OLEDs?

A1: 2CzPN exhibits thermally activated delayed fluorescence (TADF) [, , , , , , , , ]. This property allows it to harvest both singlet and triplet excitons, leading to significantly enhanced electroluminescence efficiency compared to traditional fluorescent materials.

Q2: What is the significance of the singlet-triplet energy difference (ΔEST) in 2CzPN and how does it relate to its TADF properties?

A2: A small ΔEST is crucial for efficient TADF. Theoretical studies using density functional theory (DFT) have shown that 2CzPN possesses a small ΔEST due to its distinct singlet (S1) and triplet (T1) state characters. The S1 state has a dominant charge-transfer (CT) nature, while the T1 state exhibits a primarily local-excitation (LE) character [, ]. This difference in nature contributes to the small ΔEST, facilitating efficient up-conversion of triplet excitons to the singlet state and leading to enhanced fluorescence.

Q3: How does the structure of 2CzPN contribute to its high PLQY?

A4: 2CzPN’s structure, with carbazole units linked to a phthalonitrile core, contributes to a near-unity PLQY, especially in multichromophore designs [, ]. This is attributed to efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, resulting in strong delayed fluorescence.

Q4: Has 2CzPN been used in practical OLED devices, and what kind of efficiencies have been achieved?

A5: Yes, 2CzPN has been successfully incorporated into various OLED architectures. For instance, a sky-blue OLED using 2CzPN as the emitter and a mixed cohost system achieved an impressive external quantum efficiency (EQE) of 21.8%, approaching the theoretical limit for fluorescent OLEDs []. Other studies have explored its use in hybrid white OLEDs [], solution-processed QD-LEDs [], and organic ultraviolet photodetectors (UV-PDs) [], demonstrating its versatility in organic optoelectronics.

Q5: Are there any limitations or challenges associated with the use of 2CzPN in OLEDs?

A6: Despite its high efficiency, 2CzPN-based OLEDs can exhibit significant efficiency roll-off at higher current densities []. This suggests that factors such as a relatively slow RISC rate, rather than just charge imbalance, might be contributing to this limitation and require further investigation for improvement.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)